molecular formula C21H23F3N2O4S B7703832 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide

1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide

Cat. No. B7703832
M. Wt: 456.5 g/mol
InChI Key: MDUACKLHPQYTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been developed and studied for its potential therapeutic application in various diseases, including pain, inflammation, and addiction.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, this compound is thought to reduce pain and inflammation, as well as the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide for lab experiments is its potency and selectivity for the NOP receptor, which allows for precise targeting of this receptor in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale preclinical studies.

Future Directions

There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One potential application is in the treatment of chronic pain and inflammation, where this compound may offer a novel therapeutic approach by targeting the NOP receptor. Another potential application is in the treatment of addiction, where this compound may be useful in reducing drug-seeking behavior and the reinforcing effects of drugs of abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.

Synthesis Methods

1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic application in various diseases, including pain, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These findings have led to the development of this compound as a potential drug candidate for the treatment of chronic pain, inflammation, and addiction.

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O4S/c1-14-13-18(7-8-19(14)30-2)31(28,29)26-11-9-15(10-12-26)20(27)25-17-5-3-16(4-6-17)21(22,23)24/h3-8,13,15H,9-12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUACKLHPQYTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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